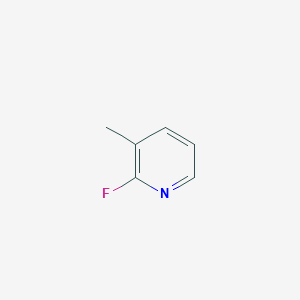

2-Fluoro-3-methylpyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGXUFPYCAWEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287568 | |

| Record name | 2-Fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2369-18-8 | |

| Record name | 2-Fluoro-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2369-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51591 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002369188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2369-18-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-3-methylpyridine (CAS No. 2369-18-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Fluoro-3-methylpyridine (CAS No. 2369-18-8), a pivotal heterocyclic building block in modern medicinal and agrochemical research. Also known as 2-Fluoro-3-picoline, this compound's strategic placement of a fluorine atom on the pyridine scaffold imparts unique reactivity, rendering it an invaluable intermediate for the synthesis of complex molecular architectures. This document delves into its physicochemical properties, established synthesis protocols, core reactivity principles—most notably Nucleophilic Aromatic Substitution (SNAr)—and significant applications, particularly in the development of novel therapeutic agents. Safety, handling, and detailed characterization data are also provided to equip researchers with the critical information required for its effective and safe utilization.

Core Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative whose utility is largely defined by the interplay between the electron-withdrawing fluorine atom and the pyridine ring's inherent electronic nature.[1] These features combine to create a versatile and highly reactive synthetic intermediate.

Key Identifiers

| Identifier | Value |

| CAS Number | 2369-18-8[1] |

| Molecular Formula | C₆H₆FN[1] |

| Molecular Weight | 111.12 g/mol [1][2] |

| Common Synonyms | 2-Fluoro-3-picoline[1][3] |

| IUPAC Name | This compound |

Physicochemical Data

This table summarizes the key physical properties, which are crucial for experimental design, purification, and storage.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 154-155 °C | [1][4] |

| Density | 1.098 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.476 | [1][4] |

| Solubility | Slightly soluble in water, miscible with most organic solvents. | [5] |

| Flash Point | 119 °F (48.3 °C) | [4] |

Synthesis Pathway: The Balz-Schiemann Reaction

The most established and reliable method for the regiosepecific introduction of a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction.[6][7][8] This pathway is the preferred industrial route for synthesizing this compound, starting from the readily available precursor, 2-Amino-3-methylpyridine.

The reaction proceeds in two distinct, critical stages:

-

Diazotization: The primary amine is converted into a diazonium salt using a nitrite source in the presence of a strong acid.

-

Fluoro-dediazoniation: The diazonium salt is complexed with a fluorinated counterion (typically tetrafluoroborate) and then thermally decomposed to yield the final aryl fluoride.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methodologies for the Balz-Schiemann reaction on aminopyridines.[4][9]

Materials:

-

2-Amino-3-methylpyridine

-

40% Fluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Ice

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 2-Amino-3-methylpyridine (1.0 eq) in 40% fluoroboric acid.

-

Cool the mixture to between -5 °C and 0 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting slurry at this temperature for 30-60 minutes. The formation of the diazonium tetrafluoroborate salt precipitate should be observed.

-

-

Isolation of Intermediate:

-

Filter the cold slurry to collect the diazonium salt.

-

Wash the salt sequentially with cold water, a small amount of cold methanol, and finally diethyl ether to facilitate drying.

-

Dry the isolated salt under vacuum. Caution: Dry diazonium salts can be explosive and should be handled with extreme care behind a blast shield.

-

-

Thermal Decomposition:

-

Gently heat the dry diazonium tetrafluoroborate salt in a flask equipped with a distillation apparatus.

-

The salt will begin to decompose, evolving nitrogen gas and boron trifluoride, while the this compound product distills over.

-

Collect the crude product.

-

-

Work-up and Purification:

-

Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any residual acid.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by fractional distillation to yield the final, high-purity liquid.

-

Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound is overwhelmingly derived from its high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.[5] The fluorine atom at the C2 position serves as an excellent leaving group in this context, a behavior rooted in fundamental electronic principles.

The SNAr Mechanism: A Two-Step Process

The SNAr reaction is not a concerted displacement. Instead, it proceeds via a distinct two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[10][11]

-

Nucleophilic Attack (Addition): A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine (C2). This step is typically the rate-determining step. The aromaticity of the pyridine ring is temporarily broken, and a negatively charged Meisenheimer complex is formed.

-

Leaving Group Expulsion (Elimination): The aromaticity is restored as the electron pair from the ring pushes out the fluoride ion, which is a good leaving group in this context due to the high polarity of the C-F bond.

The pyridine nitrogen plays a crucial role by acting as an "electron sink," delocalizing the negative charge of the Meisenheimer complex and thereby stabilizing this key intermediate.[12] This stabilization is most effective when the attack occurs at the C2 or C4 positions (ortho/para to the nitrogen).

Note: The DOT script above is a template. Actual image generation would require replacing placeholders with valid image URLs for the chemical structures.

Causality of Reactivity: Why Fluorine Excels

In SNAr reactions, the typical leaving group trend seen in SN2 reactions (I > Br > Cl > F) is inverted. For SNAr, the reactivity is often F > Cl > Br > I . This is because the rate-determining step is the initial nucleophilic attack. Fluorine's intense electronegativity strongly polarizes the C2-F bond, making the C2 carbon highly electrophilic and exceptionally susceptible to attack. This inductive activation significantly lowers the energy barrier to forming the Meisenheimer complex, accelerating the overall reaction rate compared to other halogens.

Applications in Drug Discovery and Development

This compound is a valuable building block for creating molecules with specific pharmacological profiles.[13] The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity, while the pyridine core is a common feature in many bioactive compounds.

A key, well-documented application is its use as a precursor in the synthesis of fluoroheterocyclic aldoximes . These molecules have been actively investigated as therapeutic agents for the treatment of anticholinesterase poisoning, a severe condition that can result from exposure to nerve agents or certain pesticides.[3][13] In this context, the this compound moiety serves as the foundational scaffold upon which the active aldoxime functionality is constructed.

Furthermore, its high reactivity makes it a versatile intermediate for producing a range of substituted pyridines for use in creating libraries of compounds for screening in various therapeutic areas, including neurological disorders, antivirals, and antibacterials.[1][5]

Analytical Characterization

Accurate characterization is essential for verifying the purity and identity of this compound.

Spectroscopic Data

| Technique | Observed Features |

| Mass Spec. (GC-MS) | Molecular Ion (M⁺) at m/z = 111.[2] |

| ¹³C NMR | Spectral data available, showing distinct signals for the 6 carbon atoms.[14] |

| FTIR | CAPILLARY CELL: NEAT. Characteristic peaks for C-F, C-H (aromatic and methyl), and C=N/C=C bonds are observable.[2] |

| ¹H NMR | Expected signals include a singlet for the methyl protons (~2.3 ppm) and three distinct signals in the aromatic region (7.0-8.0 ppm) for the pyridine ring protons, showing characteristic coupling patterns. |

Safety, Handling, and Storage

Proper handling and storage are critical due to the compound's hazardous properties.

Hazard Identification

Based on the Globally Harmonized System (GHS), this compound is classified as:

-

Flammable liquid and vapor (H226)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Recommended Handling and Storage Protocol

-

Storage: Store in a cool, dry, and well-ventilated area, typically between 2-8 °C.[1] Keep the container tightly sealed and under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Incompatibilities: Keep away from sources of ignition, strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[5]

-

Personal Protective Equipment (PPE): Always handle using appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[15]

-

Spill & Disposal: In case of a spill, contain the spillage using an electrically protected vacuum cleaner or wet-brushing.[15] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- This compound: Properties, Applications, Safety Data & Supplier Guide. Pipzine Chemicals. [Link]

- This compound | C6H6FN | CID 242722.

- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

- The Chemistry of Health: this compound in Therapeutic Agent Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

- Meisenheimer complexes as hidden intermediates in the aza-SNAr mechanism. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- SNAr reaction mechanism. YouTube. [Link]

- FDA-Approved Fluorinated Heterocyclic Drugs

- Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach.

- (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction –A Greener Approach.

- Balz–Schiemann reaction. Wikipedia. [Link]

- (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach.

- CN102898358A - Preparation method of fluoropyridine compounds.

- This compound | CAS#:2369-18-8. Chemsrc. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H6FN | CID 242722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sincerechemical.com [sincerechemical.com]

- 4. This compound | 2369-18-8 [chemicalbook.com]

- 5. This compound: Properties, Applications, Safety Data & Supplier Guide | High-Quality Pyridine Derivatives from China [pipzine-chem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 9. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Meisenheimer complexes as hidden intermediates in the aza-SNAr mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. nbinno.com [nbinno.com]

- 14. This compound(2369-18-8) 13C NMR [m.chemicalbook.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

2-Fluoro-3-methylpyridine molecular weight

An In-Depth Technical Guide to 2-Fluoro-3-methylpyridine: Properties, Synthesis, and Applications

Introduction

This compound, also known by its synonym 2-fluoro-3-picoline, is a fluorinated heterocyclic compound of significant interest in modern chemical synthesis. Its unique molecular architecture, featuring a pyridine ring functionalized with both an electron-withdrawing fluorine atom and an electron-donating methyl group, imparts a distinct reactivity profile. This makes it an invaluable building block and a key intermediate in the development of a wide array of high-value molecules.

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide mechanistic insights, field-proven protocols, and a clear rationale for the compound's utility in pharmaceuticals, agrochemicals, and material science. The strategic incorporation of fluorine is a well-established method for enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules, and this compound serves as a critical gateway for introducing this functionality.[1]

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physical properties is foundational to its effective use in a laboratory or industrial setting. These parameters dictate choices regarding solvents, reaction conditions, purification methods, and storage. The key physicochemical data for this compound are summarized below.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 111.12 g/mol | [2][3][4][5] |

| Molecular Formula | C₆H₆FN | [2][4] |

| CAS Number | 2369-18-8 | [2][6] |

| Density | ~1.098 g/mL at 25 °C | [2][7] |

| Boiling Point | 145-155 °C | [2][5][7][8] |

| Refractive Index | n20/D 1.476 | [2][7] |

| Melting Point | Approx. -60 °C | [8] |

| XLogP3-AA | 1.7 | [3] |

Physical State and Solubility

At standard temperature and pressure, this compound presents as a clear, colorless to pale yellow liquid.[2][6] Its solubility profile is characteristic of many functionalized pyridines; it is slightly soluble in water but demonstrates miscibility with a majority of common organic solvents, including ethanol, ether, and acetone.[8]

Expert Insight: The broad organic solvent miscibility is a significant practical advantage, allowing for its use in a wide range of reaction media. This flexibility simplifies the process of finding a suitable solvent system that can fully dissolve all reactants, thereby promoting optimal reaction kinetics. However, its slight aqueous solubility means that aqueous workups for reaction quenching or extraction must be performed carefully to avoid product loss.

Section 2: Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the electronic interplay between the pyridine ring, the highly electronegative fluorine atom at the C2 position, and the methyl group at the C3 position.

The fluorine atom acts as a potent electron-withdrawing group, which decreases the electron density of the pyridine ring.[8] This effect is most pronounced at the carbon atom to which it is attached (C2), making this position highly susceptible to attack by nucleophiles. Consequently, the fluorine atom can be readily displaced in Nucleophilic Aromatic Substitution (SₙAr) reactions. This is the compound's most significant mode of reactivity for synthetic applications.

Causality of Reactivity: The choice of a fluorine atom at the 2-position is deliberate in synthetic design. The pyridine nitrogen acts as an "electron sink," stabilizing the negative charge that develops in the intermediate (a Meisenheimer complex) during a nucleophilic attack. This stabilization is most effective when the attack occurs at the ortho (C2) or para (C4) positions. With fluorine being a good leaving group in this activated system, SₙAr reactions proceed efficiently.

Caption: General workflow for Nucleophilic Aromatic Substitution (SₙAr).

Other potential reactions include the oxidation of the side-chain methyl group to a carboxylic acid under appropriate conditions, which can be used to form derivatives like 2-fluoronicotinic acid.[7][8]

Section 3: Synthesis Protocol

A common and reliable method for the laboratory-scale synthesis of this compound involves a modification of the Balz-Schiemann reaction, starting from the readily available 2-amino-3-methylpyridine.[7]

Protocol: Synthesis via Diazotization-Fluorination

This protocol is a self-validating system where the generation of nitrogen gas provides a visual cue for the progression of the diazotization step.

Materials:

-

2-Amino-3-methylpyridine

-

40% Fluoroboric Acid (HBF₄)

-

Sodium Nitrite (NaNO₂)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ice-salt bath

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Diazotization (Critical Step):

-

In a three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-3-methylpyridine in 40% fluoroboric acid.

-

Cool the mixture to 0°C to -5°C using an ice-salt bath. Causality: Low temperatures are critical to prevent the premature decomposition of the diazonium salt intermediate.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not rise above 0°C. Vigorous stirring is essential to ensure homogenous mixing.

-

Observe the evolution of nitrogen gas. Continue stirring in the cold bath for 1-2 hours after the addition is complete to ensure the reaction goes to completion.

-

-

Decomposition of Diazonium Salt:

-

Slowly warm the reaction mixture to room temperature, then gently heat to 40-50°C.

-

The diazonium fluoroborate salt will decompose to yield this compound, nitrogen gas, and boron trifluoride. Trustworthiness: The reaction is driven by the entropically favorable release of N₂ gas.

-

-

Workup and Purification:

-

Cool the mixture and neutralize it carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by fractional distillation to yield the final product.

-

Caption: Workflow for the synthesis of this compound.

Section 4: Applications in Research and Development

This compound is not an end-product but a versatile intermediate. Its value is realized in the synthesis of more complex, functional molecules.

Pharmaceutical Development

The compound is a cornerstone intermediate for creating novel drug candidates.[2][8] The fluorine substituent can enhance metabolic stability by blocking sites of oxidation and can improve receptor binding affinity and cell permeability.[1]

-

Neurological Disorders: It serves as a building block in the synthesis of pharmaceuticals targeting neurological conditions.[2]

-

Anticholinesterase Poisoning: It is a key reactant in the synthesis of fluoroheterocyclic aldoximes, which are investigated as therapeutic agents for treating organophosphate poisoning.[9]

-

General Drug Discovery: Its primary use is in constructing molecular libraries via nucleophilic substitution, allowing for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.

Caption: Role of this compound in a drug discovery pipeline.

Agrochemicals and Material Science

-

Agrochemicals: The compound is used to formulate advanced pesticides and herbicides, where the fluorinated pyridine core contributes to the biological activity and stability of the final product.[2][8]

-

Material Science: It is also employed in the production of specialty polymers and resins, contributing to the development of materials with enhanced thermal or chemical resistance.[2]

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.

Key Hazards:

-

Flammable Liquid and Vapor (H226): Keep away from heat, sparks, open flames, and hot surfaces.[3][6] Use explosion-proof equipment and take precautionary measures against static discharge.[6]

-

Skin and Eye Irritation (H315, H319): Causes skin irritation and serious eye irritation.[3][10] Wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[6]

-

Respiratory Irritation (H335): May cause respiratory irritation.[3][10] Handle only in a well-ventilated area or under a chemical fume hood.

Storage and Handling Recommendations:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][11] Recommended storage temperature is often between 0-8°C.[2]

-

Handling: Wash hands thoroughly after handling.[6] In case of contact with eyes or skin, rinse immediately and cautiously with plenty of water for several minutes.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Authoritative Grounding: Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use for comprehensive safety, handling, and disposal information.

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by its molecular weight of 111.12 g/mol and, more significantly, by its versatile reactivity. The presence of the activated fluorine atom makes it an ideal substrate for nucleophilic aromatic substitution, providing a robust and reliable method for constructing more complex fluorinated molecules. Its established role in the synthesis of pharmaceuticals, agrochemicals, and specialty materials underscores its importance to the scientific research and development community. A comprehensive understanding of its properties, synthesis, and safe handling procedures is crucial for harnessing its full synthetic potential.

References

- This compound: Properties, Applications, Safety D

- This compound. Chem-Impex.

- This compound | 2369-18-8. TCI Chemicals.

- This compound | C6H6FN | CID 242722. PubChem - NIH.

- This compound | 2369-18-8. ChemicalBook.

- This compound | CAS#:2369-18-8. Chemsrc.

- This compound. Oakwood Chemical.

- This compound.

- The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- This compound,Sincere Chemical,100% Factory Price. sincerechemical.com.

- This compound - Safety D

- SAFETY DATA SHEET - 2-Fluoro-5-methylpyridine. Fisher Scientific.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H6FN | CID 242722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [oakwoodchemical.com]

- 5. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 6. This compound | 2369-18-8 | TCI AMERICA [tcichemicals.com]

- 7. This compound | 2369-18-8 [chemicalbook.com]

- 8. This compound: Properties, Applications, Safety Data & Supplier Guide | High-Quality Pyridine Derivatives from China [pipzine-chem.com]

- 9. sincerechemical.com [sincerechemical.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 2-Fluoro-3-methylpyridine

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This compound, also known by its synonym 2-fluoro-3-picoline, is a substituted pyridine derivative that has emerged as a critical building block in modern organic synthesis.[1][2][3] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the strategic introduction of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties.[1] The fluorine atom's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making this compound a valuable intermediate for developing novel therapeutic agents and crop protection agents.[1][4]

This guide offers a comprehensive overview of the core physical properties of this compound, providing not just data, but also the underlying scientific context and experimental methodologies crucial for its effective application in research and development.

Core Physicochemical Properties: A Quantitative Overview

A precise understanding of a compound's physical properties is fundamental to its successful application, from reaction design and purification to storage and safety. The key physicochemical data for this compound are summarized below.

| Property | Value | Significance in Application |

| CAS Number | 2369-18-8 | Unique identifier for unambiguous substance registration and literature search.[1][5][6] |

| Molecular Formula | C₆H₆FN | Defines the elemental composition.[1][6][7] |

| Molecular Weight | 111.12 g/mol | Essential for stoichiometric calculations in synthesis.[1][6][7] |

| Appearance | Colorless to pale yellow liquid | A primary indicator of purity; deviations may suggest contamination.[1][4][5] |

| Boiling Point | 144 - 155 °C | Critical for purification via distillation and for defining reaction conditions.[1][4][5][6] |

| Melting Point | Approx. -60 °C | Dictates storage and transport conditions, ensuring the compound remains in a liquid state.[4] |

| Density | 1.098 - 1.107 g/mL at 25 °C | Used for accurate volume-to-mass conversions in dosing and for purity assessment.[1][4][5] |

| Refractive Index | n20/D 1.476 - 1.48 | A rapid and non-destructive method for verifying purity and identity.[1][2][5] |

| Solubility | Slightly soluble in water; miscible with most organic solvents (e.g., ethanol, ether, acetone).[4] | Determines appropriate solvent systems for reactions and extractions. |

| Flash Point | 44 - 48 °C | A key safety parameter indicating the temperature at which vapors can ignite.[4][5] |

Analysis of Key Properties and Their Implications

Thermal Properties: Boiling and Melting Points

The boiling point of this compound is reported across a range (144-155 °C), which is typical for technical-grade materials and reflects slight variations in measurement conditions and purity.[1][4][6] This relatively high boiling point simplifies its handling at ambient temperatures by reducing vapor pressure and losses due to evaporation. From a practical standpoint, this property is paramount for purification. Fractional distillation is the method of choice for separating it from reaction byproducts or starting materials with different boiling points.

Conversely, its very low melting point of approximately -60°C ensures that it remains a liquid under virtually all standard laboratory and storage conditions, simplifying transfer and measurement.[4]

Solubility Profile: The Key to Reaction Medium Design

The compound's miscibility with a wide array of organic solvents, coupled with its slight solubility in water, provides significant flexibility in designing synthetic routes.[4] This profile allows it to serve as a reactant in diverse solvent systems, from polar aprotic to nonpolar, ensuring that co-reactants can be effectively solubilized to facilitate high reaction rates and yields. Its poor water solubility is advantageous during workup procedures, enabling efficient extraction into an organic phase.

Density and Refractive Index: Proxies for Purity

The density, approximately 1.10 g/mL, is significantly higher than that of many common organic solvents, a factor to consider during liquid-liquid extractions to ensure correct layer identification.[1][4][5] Both density and refractive index are sensitive to impurities. Therefore, measuring these properties provides a rapid, non-destructive means of quality control, where a deviation from the reference value can indicate the presence of contaminants.

Safety Profile: Volatility and Flammability

With a flash point between 44°C and 48°C, this compound is classified as a flammable liquid.[4][5][7] This necessitates handling it in a well-ventilated area, such as a fume hood, and strictly avoiding ignition sources like sparks or open flames.[5][6] Its inherent volatility, while moderate, requires that it be stored in tightly sealed containers to prevent vapor accumulation and sample loss.[4]

Experimental Protocols for Property Determination

The trustworthiness of physical data hinges on robust and reproducible experimental methods. The following section details standard protocols for determining key properties of this compound.

Protocol 1: Determination of Boiling Point via Atmospheric Distillation

-

Principle: This method identifies the temperature at which the liquid's vapor pressure equals the atmospheric pressure, allowing for both purification and boiling point determination.

-

Methodology:

-

Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Loading: Charge the round-bottom flask with this compound (typically 50-60% of the flask's volume) and add a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Equilibration: Observe the vapor rising and condensing. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the liquid.

-

Data Recording: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

-

Correction: If necessary, correct the observed boiling point for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).

-

Caption: Workflow for Boiling Point Determination.

Protocol 2: Structural Confirmation via ¹³C NMR Spectroscopy

-

Principle: Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the carbon framework of a molecule. The chemical environment of each carbon atom, influenced by neighboring atoms like fluorine, results in a unique signal, confirming the structure.

-

Methodology:

-

Sample Preparation: Dissolve approximately 20-50 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 2 seconds), and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase the resulting spectrum.

-

Spectral Analysis: Analyze the chemical shifts of the signals. The spectrum is expected to show six distinct signals corresponding to the six carbon atoms. The carbon directly bonded to the fluorine will exhibit a large C-F coupling constant, appearing as a doublet, which is a key diagnostic feature.

-

Caption: Workflow for NMR Structural Confirmation.

Conclusion

The physical properties of this compound—from its liquid state at room temperature and high boiling point to its characteristic solubility and spectroscopic signature—are integral to its role as a versatile intermediate in chemical synthesis. A thorough understanding and verification of these properties enable researchers and drug development professionals to handle the compound safely, design robust synthetic procedures, implement effective purification strategies, and ultimately accelerate the discovery of new molecules with potential applications in medicine and agriculture.

References

- Pipzine Chemicals. (n.d.). This compound: Properties, Applications, Safety Data & Supplier Guide.

- Chem-Impex. (n.d.). This compound.

- TCI Chemicals. (n.d.). This compound | 2369-18-8.

- Matrix Scientific. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Chemsrc. (n.d.). This compound | CAS#:2369-18-8.

- ChemicalBook. (n.d.). This compound | 2369-18-8.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 2369-18-8.

- ChemicalBook. (n.d.). This compound(2369-18-8) 13C NMR spectrum.

- ChemicalBook. (n.d.). This compound - Safety Data Sheet.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 2369-18-8 [chemicalbook.com]

- 3. This compound | 2369-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound: Properties, Applications, Safety Data & Supplier Guide | High-Quality Pyridine Derivatives from China [pipzine-chem.com]

- 5. This compound | 2369-18-8 | TCI AMERICA [tcichemicals.com]

- 6. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 7. This compound | C6H6FN | CID 242722 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Fluoro-3-methylpyridine boiling point

An In-depth Technical Guide to the Boiling Point of 2-Fluoro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2-fluoro-3-picoline, is a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the pyridine ring, imparts specific physicochemical properties that are pivotal for its reactivity and application in complex organic synthesis.[2] A thorough understanding of its physical properties, particularly its boiling point, is fundamental for its purification, handling, and scale-up in synthetic processes. This guide provides a comprehensive analysis of the boiling point of this compound, including a review of reported values, factors influencing this property, and a standardized protocol for its experimental determination.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid at room temperature.[2] The presence of the electronegative fluorine atom and the electron-donating methyl group on the pyridine ring influences its chemical and physical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆FN | [1][3] |

| Molecular Weight | 111.12 g/mol | [1][3] |

| Appearance | Clear, colorless to yellow liquid | [1][2] |

| Density | 1.098 g/mL at 25 °C | [1][4][5] |

| Refractive Index | n20/D 1.476 | [1][4][5] |

| Flash Point | 48 °C | |

| CAS Number | 2369-18-8 | [1][3] |

Analysis of the Boiling Point of this compound

A review of various chemical suppliers and databases reveals a range of reported boiling points for this compound. This variation is not uncommon for organic compounds and can be attributed to differences in experimental conditions and sample purity.

| Reported Boiling Point (°C) | Source(s) |

| 154-155 °C | [1][4][5] |

| 151 °C | |

| 148-150 °C | [6] |

| 145-147 °C | [2] |

The observed range of 145-155 °C highlights the importance of precise experimental determination and reporting of the conditions under which the boiling point was measured, most notably the atmospheric pressure.

Factors Influencing Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. Several molecular factors influence this property:

-

Intermolecular Forces: The strength of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) is the primary determinant of a compound's boiling point. For this compound, dipole-dipole interactions due to the polar C-F bond and the pyridine ring's nitrogen atom are significant.

-

Molecular Weight: Generally, as the molecular weight of a compound increases, the strength of London dispersion forces (a type of van der Waals force) increases, leading to a higher boiling point.

-

Molecular Shape: The shape of a molecule affects its ability to pack closely together. More compact, spherical molecules have smaller surface areas for intermolecular contact and thus lower boiling points compared to more linear isomers.

-

Substituent Effects: The nature and position of substituents on an aromatic ring can significantly alter the boiling point. The fluorine atom in this compound is highly electronegative, creating a strong dipole moment. The methyl group is a weak electron-donating group. The interplay of these substituents influences the overall polarity and intermolecular interactions of the molecule.

The following diagram illustrates the logical flow of factors affecting the boiling point determination:

Caption: Factors influencing the observed boiling point.

Standardized Protocol for Boiling Point Determination

To ensure accurate and reproducible results, a standardized method for determining the boiling point should be employed. The following protocol is based on the distillation method, which is suitable for the quantity of material typically handled in a research or drug development setting.

Materials and Equipment

-

This compound (sample)

-

Round-bottom flask

-

Distillation head with a condenser

-

Thermometer (calibrated)

-

Heating mantle with a stirrer

-

Boiling chips

-

Receiving flask

-

Laboratory jack

-

Clamps and stands

Experimental Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound: Properties, Applications, Safety Data & Supplier Guide | High-Quality Pyridine Derivatives from China [pipzine-chem.com]

- 3. This compound | C6H6FN | CID 242722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2369-18-8 [chemicalbook.com]

- 5. sincerechemical.com [sincerechemical.com]

- 6. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

A Comprehensive Technical Guide to the Solubility of 2-Fluoro-3-methylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methylpyridine, a substituted pyridine derivative, is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the electron-donating methyl group on the pyridine ring, make it a valuable synthon for creating complex molecular architectures. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, including qualitative predictions based on structural analogs, a detailed experimental protocol for quantitative determination, and a discussion of the underlying physicochemical principles.

Predicted Solubility Profile of this compound

Analog Analysis:

-

3-Methylpyridine (β-Picoline): This structural analog, lacking the fluorine atom, is reported to be miscible with water, alcohol, and diethyl ether.[4][5][6] It is also described as very soluble in acetone and carbon tetrachloride.[7]

-

2-Fluoropyridine: This analog, without the methyl group, is known to be miscible with most organic solvents, including ethanol and ether, and possesses some solubility in water.[8][9][10][11]

-

Picoline Isomers: Generally, the isomers of methylpyridine (picolines) are colorless liquids that are miscible with water and the majority of organic solvents.[4][12]

Based on this information, it is highly probable that this compound is miscible or at least highly soluble in a broad spectrum of common organic solvents, including:

-

Alcohols (e.g., methanol, ethanol)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Ketones (e.g., acetone)

-

Esters (e.g., ethyl acetate)

-

Halogenated hydrocarbons (e.g., dichloromethane, chloroform)

-

Aromatic hydrocarbons (e.g., toluene)

-

Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide)

Its solubility in non-polar solvents like hexanes may be more limited. While it is reported to be slightly soluble in water, the presence of the polar fluorine atom and the nitrogen in the pyridine ring allows for some degree of aqueous solubility.[10]

Quantitative Determination of Solubility: Experimental Protocols

For precise quantitative data, experimental determination of solubility is essential. The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method .[13][14] This method involves creating a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved solute.

I. Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in a chosen organic solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or use a magnetic stir bar and place it on a stirrer plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[15][16]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Concentration Analysis:

-

The concentration of this compound in the diluted sample can be determined using either UV-Vis spectrophotometry or HPLC.

-

II. Analytical Methodologies for Concentration Determination

A. UV-Vis Spectrophotometry

This method is suitable if this compound has a significant UV absorbance at a wavelength where the solvent does not absorb.

Protocol:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to find the λmax.[17]

-

-

Prepare Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent.

-

Measure the absorbance of each standard at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analyze the Sample:

-

Measure the absorbance of the diluted, filtered sample from the shake-flask experiment.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a more selective and often more sensitive method for determining concentration, especially in complex matrices.[18][19][20]

Protocol:

-

Develop an HPLC Method:

-

Select a suitable HPLC column (e.g., a C18 reversed-phase column).

-

Determine an appropriate mobile phase and flow rate to achieve good separation and peak shape for this compound.

-

Set the UV detector to a wavelength where the compound absorbs strongly.

-

-

Prepare Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Analyze the Sample:

-

Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system.

-

Determine the concentration of the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Theoretical Basis of Solubility

The solubility of this compound is dictated by the interplay of intermolecular forces between the solute and solvent molecules.

Caption: Intermolecular forces governing solubility.

Key Structural Features and Their Influence on Solubility:

-

Pyridine Ring: The aromatic π-system of the pyridine ring can participate in van der Waals interactions (specifically, London dispersion forces) with a wide range of organic solvents.

-

Nitrogen Atom: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, enhancing solubility in protic solvents (e.g., alcohols).

-

Fluorine Atom: As a highly electronegative atom, fluorine creates a dipole moment in the molecule, increasing its polarity. This enhances its solubility in polar solvents. The presence of fluorine can also lead to specific interactions with certain solvents.[21]

-

Methyl Group: The non-polar methyl group contributes to van der Waals interactions and can enhance solubility in less polar organic solvents.

The combination of these features results in a molecule with both polar and non-polar characteristics, explaining its broad solubility in a variety of organic solvents. The overall polarity and hydrogen bonding capability of the solvent will determine the extent to which it can favorably interact with this compound, thereby dictating the solubility.[2][22][23]

Safety and Handling

This compound is a flammable liquid and an irritant. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile building block with a favorable solubility profile in a wide array of organic solvents. While quantitative data is sparse, its structural similarity to other highly soluble pyridines provides a strong indication of its miscibility in common laboratory solvents. For applications requiring precise solubility values, the detailed shake-flask method coupled with either UV-Vis spectrophotometry or HPLC analysis provides a robust and reliable means of determination. A thorough understanding of its solubility, guided by the principles of intermolecular forces, is crucial for optimizing its use in research and development.

References

- Wikipedia. Picoline. [Link]

- PubChem. 3-Methylpyridine. [Link]

- Pipzine Chemicals.

- Hemmani, N., et al. (2022). The Journey towards Solubility Assessment of Small Molecules Using HPLC-DAD. Medical Sciences Forum, 13(1), 2. [Link]

- Pharmaceutical Sciences.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

- Chem-Impex. 2-Fluoropyridine. [Link]

- ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Link]

- ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

- Bienta. Shake-Flask Solubility Assay. [Link]

- PubMed.

- PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

- Pharmaguideline. SOP for Analysis on UV- Visible Spectrophotometer. [Link]

- YIC Gastech. Standard Operating Procedure for Ultraviolet Visible Spectrophotometer. [Link]

- Chempanda.

- Purdue College of Engineering. Standard Operating Procedure Ultraviolet–Visible (UV-Vis)

- ACS Publications. Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines. [Link]

- Open Oregon Educational Resources. 3.1 Intermolecular Forces – Introductory Organic Chemistry. [Link]

- Research Journal of Pharmacy and Technology. Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. [Link]

- Agilent.

- Wikipedia. 3-Methylpyridine. [Link]

- FooDB. Showing Compound 3-Methylpyridine (FDB004416). [Link]

- Restek. 3-Methylpyridine: CAS # 108-99-6 Compound Information and Applications for GC (Gas Chromatography)

- Saskoer.ca. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

- National Center for Biotechnology Information.

- Chemistry LibreTexts. 2.12: Intermolecular Forces and Solubilities. [Link]

- MDPI. Acidity Study on 3-Substituted Pyridines. [Link]

- Pipzine Chemicals.

- Quora. Can intermolecular forces lead to lower solubility? [Link]

- Schrödinger. Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. [Link]

- ResearchGate. Observed and predicted permeability values for substituted pyridines.... [Link]

- RSC Publishing. Inclusion and separation of picoline isomers by a diol host compound. [Link]

- Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chempanda.com [chempanda.com]

- 5. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 6. ez.restek.com [ez.restek.com]

- 7. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Fluoropyridine | Properties, Uses, Safety, Supplier Information & CAS 372-48-5 [pipzine-chem.com]

- 9. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]

- 10. innospk.com [innospk.com]

- 11. 2-Fluoropyridine 98 372-48-5 [sigmaaldrich.com]

- 12. Picoline - Wikipedia [en.wikipedia.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. enamine.net [enamine.net]

- 16. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Small Molecule HPLC [sigmaaldrich.com]

- 20. pharmaguru.co [pharmaguru.co]

- 21. Quantitative determination of intermolecular interactions with fluorinated aromatic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 23. quora.com [quora.com]

An In-depth Technical Guide to 2-Fluoro-3-methylpyridine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Fluoro-3-methylpyridine, a key building block in modern medicinal and agricultural chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on the practical insights and causal reasoning that underpin its use in a laboratory and industrial setting.

Core Molecular Attributes of this compound

This compound, also known as 2-fluoro-3-picoline, is a substituted pyridine derivative with the chemical formula C₆H₆FN.[1][2] The strategic placement of a fluorine atom at the 2-position and a methyl group at the 3-position of the pyridine ring imparts unique electronic properties that are highly valuable in organic synthesis. The fluorine atom, being highly electronegative, significantly influences the reactivity of the pyridine ring, particularly its susceptibility to nucleophilic substitution.[3]

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 2369-18-8 | [1][2] |

| Molecular Formula | C₆H₆FN | [1][4] |

| Molecular Weight | 111.12 g/mol | [1][4] |

| Appearance | Clear, colorless to yellow liquid | [1][2] |

| Boiling Point | 154-155 °C | [1][2] |

| Density | 1.098 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.476 | [1][2] |

| Solubility | Slightly soluble in water, miscible with most organic solvents. |

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Key spectroscopic data includes:

-

¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the six carbon atoms in the molecule.[5]

-

¹H NMR: The proton NMR spectrum shows distinct signals for the aromatic protons and the methyl group protons.

-

FT-IR: The infrared spectrum displays characteristic absorption bands corresponding to the C-F, C-H, and aromatic C=N and C=C stretching vibrations.[4]

Synthesis of this compound via the Balz-Schiemann Reaction

The most common and reliable method for the synthesis of this compound is the Balz-Schiemann reaction.[6][7][8] This reaction provides a practical route for introducing a fluorine atom onto an aromatic ring, which is often challenging to achieve through direct fluorination due to the high reactivity of elemental fluorine.[7] The process begins with the diazotization of an aromatic primary amine, in this case, 2-amino-3-methylpyridine.[7]

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

2-Amino-3-methylpyridine

-

Fluoroboric acid (HBF₄, typically 48-50% in water)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ice

-

Suitable organic solvent (e.g., dichloromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3-methylpyridine in a suitable amount of fluoroboric acid and water, cooled in an ice-salt bath to maintain a temperature of 0-5 °C. The use of fluoroboric acid is critical as it serves as both the acid catalyst and the source of the tetrafluoroborate counterion.[7]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. This exothermic reaction generates the diazonium salt.[9] Maintaining a low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The formation of the diazonium tetrafluoroborate salt often results in a precipitate.[7]

-

-

Thermal Decomposition:

-

Carefully heat the reaction mixture. The diazonium tetrafluoroborate salt will decompose upon heating to yield the desired this compound, nitrogen gas, and boron trifluoride.[7] The thermal decomposition is typically carried out at a controlled temperature to manage the evolution of nitrogen gas and prevent side reactions.

-

-

Work-up and Purification:

-

After the decomposition is complete, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent such as dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by distillation to obtain pure this compound.

-

Chemical Reactivity and Mechanistic Insights

The fluorine atom at the 2-position of the pyridine ring makes this position highly susceptible to nucleophilic aromatic substitution (SₙAr).[3] This is a cornerstone of the utility of this compound in organic synthesis.

Nucleophilic Aromatic Substitution (SₙAr)

In SₙAr reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex.[3] The high electronegativity of the fluorine atom polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[3] The electron-withdrawing nature of the pyridine nitrogen further activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[3]

The general mechanism for the SₙAr reaction of this compound is as follows:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bonded to the fluorine, leading to the formation of a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring, including the electronegative nitrogen atom, which stabilizes the intermediate.

-

Leaving Group Departure: The fluoride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

Interestingly, in SₙAr reactions, fluorine is an excellent leaving group, which is in contrast to its behavior in Sₙ2 reactions.[3] This is because the bond-breaking step is not rate-determining.[3]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1][2]

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[1] The incorporation of the fluoropyridine moiety can enhance the metabolic stability and bioavailability of drug candidates.[10] It is a reactant in the synthesis of fluoroheterocyclic aldoximes, which are investigated as therapeutic agents for treating anticholinesterase poisoning.[7][11]

-

Agrochemicals: This compound is utilized in the formulation of pesticides and herbicides, contributing to improved crop protection.[1]

-

Material Science: It is employed in the production of specialty polymers and resins.[1]

-

Organic Synthesis: Researchers leverage its unique reactivity in organic synthesis to create complex molecules with high efficiency and selectivity.[1]

Safety, Handling, and Storage

This compound is a flammable liquid and an irritant.[1][2] Proper safety precautions must be taken during its handling and storage.

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and avoid inhalation of vapors.[1] Keep away from heat, sparks, and open flames.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[13]

Conclusion

This compound is a versatile and highly valuable chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique chemical structure, particularly the presence of the fluorine atom at the 2-position, governs its reactivity and makes it an ideal substrate for nucleophilic aromatic substitution reactions. A thorough understanding of its synthesis, properties, and handling is essential for its safe and effective use in research and development.

References

- This compound | 2369-18-8 - TCI Chemicals. URL

- This compound - Chem-Impex. URL

- This compound | C6H6FN | CID 242722 - PubChem. URL

- Balz–Schiemann reaction - Grokipedia. URL

- The Chemistry of Health: this compound in Therapeutic Agent Development. URL

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. URL

- SAFETY D

- Balz–Schiemann Reaction: Mechanism, Formula & Uses - Allen. URL

- Balz–Schiemann reaction - Wikipedia. URL

- This compound | 2369-18-8 - ChemicalBook. URL

- CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google P

- Balz Schiemann Reaction Mechanism - BYJU'S. URL

- Detailed experimental procedure for the synthesis of 4-fluoropyridine. URL

- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communic

- Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.

- This compound(2369-18-8) 13C NMR spectrum - ChemicalBook. URL

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

- Balz-Schiemann Reaction - ResearchG

- Structure analysis and spectroscopic characterization of this compound-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD)

- Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF - ResearchG

- Troubleshooting low yields in nucleophilic substitution of fluoropyridines - Benchchem. URL

- 2-Fluoropyridine(372-48-5) 1H NMR spectrum - ChemicalBook. URL

- Insights into the nucleophilic substitution of pyridine at an unsatur

- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. URL

- Nucleophilic substitution reactions in pyridine - Química Organica.org. URL

- 2-Amino-5-fluoro-3-methylpyridine | - Frontier Specialty Chemicals. URL

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google P

- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)

- This compound | CAS#:2369-18-8 | Chemsrc. URL

- Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchG

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C6H6FN | CID 242722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(2369-18-8) 13C NMR [m.chemicalbook.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 10. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. This compound: Properties, Applications, Safety Data & Supplier Guide | High-Quality Pyridine Derivatives from China [pipzine-chem.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound | 2369-18-8 | TCI AMERICA [tcichemicals.com]

2-Fluoro-3-methylpyridine 1H NMR spectrum

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a key heterocyclic building block in pharmaceutical and agrochemical research.[1][2] We will delve into the theoretical principles governing its spectral features, present a detailed experimental protocol for data acquisition, and offer an in-depth interpretation of the chemical shifts and spin-spin coupling constants. This document is intended to serve as a practical reference for scientists engaged in the synthesis and characterization of substituted pyridine derivatives.

Introduction and Theoretical Framework

This compound (CAS No. 2369-18-8) is a substituted pyridine ring where the electronic environment of the aromatic protons is significantly influenced by the interplay of two substituents: a strongly electronegative fluorine atom at the C-2 position and an electron-donating methyl group at the C-3 position.[1][2] Understanding these influences is paramount to correctly interpreting its ¹H NMR spectrum.

-

Inductive and Mesomeric Effects: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which generally deshields nearby protons, shifting their resonances downfield. Conversely, the methyl group has a weak electron-donating inductive effect (+I) and a hyperconjugative effect, which tend to shield protons, particularly those at the ortho and para positions.

-

Anisotropic Effects: The pyridine ring itself possesses a ring current that deshields the ring protons, moving them to a higher chemical shift compared to benzene protons.

-

Spin-Spin Coupling: The spectrum is further complicated by scalar (J) coupling. This includes vicinal (³J) and meta (⁴J) proton-proton (H-H) couplings within the pyridine ring, as well as couplings between the protons and the fluorine nucleus (¹⁹F, spin I=½). Proton-fluorine couplings (J-HF) are particularly diagnostic, with their magnitude depending on the number of intervening bonds. Typically, ortho coupling (³J-HF) is significantly larger than meta (⁴J-HF) or para (⁵J-HF) couplings.

Based on these principles, one can predict the general features of the ¹H NMR spectrum for the three aromatic protons (H-4, H-5, and H-6) and the methyl protons. The proton at the C-6 position, being adjacent to the nitrogen atom, is expected to be the most deshielded. The fluorine at C-2 will most strongly couple to the adjacent methyl protons (³J-HF) and the H-4 proton (³J-HF).

Experimental Protocol: Data Acquisition

Acquiring a high-quality, high-resolution ¹H NMR spectrum is crucial for accurate analysis. The following provides a standardized workflow for this process.

Sample Preparation

-

Analyte: Use this compound of high purity (≥98%).[1]

-

Solvent: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Transfer the solution into a 5 mm NMR tube, filtering through a small cotton or glass wool plug if any particulate matter is visible.

Spectrometer Setup and Acquisition

The following parameters are recommended for a 300 MHz NMR spectrometer:

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Sequence: A standard single-pulse-acquire sequence is sufficient.

-

Acquisition Parameters:

-

Spectral Width: 10-12 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K (25 °C)

-

The logical workflow for sample preparation and data acquisition is illustrated below.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound, recorded at 300 MHz in CDCl₃, displays four distinct signals. A comprehensive analysis, including assignments of chemical shifts and coupling constants, is presented below, based on data reported by Schaefer T, et al.[3]

Data Summary

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |

| H-6 | 7.997 | ddd | ³J(H6-H5) = 5.01⁴J(H6-H4) = 1.98⁴J(H6-F) = 1.02 |

| H-4 | 7.643 | ddd | ³J(H4-H5) = 7.50³J(H4-F) = 9.93⁴J(H4-H6) = 1.98 |

| H-5 | 7.102 | ddd | ³J(H5-H4) = 7.50³J(H5-H6) = 5.01⁴J(H5-F) = 1.83 |

| -CH₃ | 2.212 | d | ³J(CH₃-F) = 1.45 |

Data sourced from Schaefer T, et al., as cited in ChemicalBook.[3]

Detailed Signal Assignment

-

Methyl Protons (-CH₃): The signal at 2.212 ppm is a sharp doublet assigned to the methyl group. Its upfield position is characteristic of methyl protons on an aromatic ring. The splitting into a doublet is due to a three-bond coupling (³J) to the adjacent fluorine atom, with a coupling constant of 1.45 Hz .[3]

-

H-5 Proton: The most upfield aromatic signal at 7.102 ppm is assigned to H-5. This proton is split into a doublet of doublets of doublets (ddd) by ortho-coupling to H-4 (³J = 7.50 Hz), ortho-coupling to H-6 (³J = 5.01 Hz), and a four-bond coupling to fluorine (⁴J = 1.83 Hz).[3]

-

H-4 Proton: The signal at 7.643 ppm corresponds to the H-4 proton. It appears as a doublet of doublets of doublets (ddd). The largest splitting is from the three-bond ortho-coupling to the fluorine atom (³J = 9.93 Hz). It is further split by ortho-coupling to H-5 (³J = 7.50 Hz) and meta-coupling to H-6 (⁴J = 1.98 Hz).[3]

-

H-6 Proton: The most downfield signal at 7.997 ppm is assigned to H-6. Its position is consistent with a proton adjacent to the electronegative nitrogen atom. It is split into a doublet of doublets of doublets (ddd) by ortho-coupling to H-5 (³J = 5.01 Hz), meta-coupling to H-4 (⁴J = 1.98 Hz), and a four-bond coupling to the fluorine atom (⁴J = 1.02 Hz).[3]

The spin-spin coupling network is visualized in the diagram below.

Caption: Molecular structure and key ¹H-¹H (blue) and ¹H-¹⁹F (red) couplings.

Conclusion